molecular formula C10H10N2O2 B13081964 2-(7-Amino-1H-indol-1-yl)acetic acid

2-(7-Amino-1H-indol-1-yl)acetic acid

Cat. No.: B13081964
M. Wt: 190.20 g/mol
InChI Key: YBCNPTCWAIXMND-UHFFFAOYSA-N
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Description

2-(7-Amino-1H-indol-1-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has attracted attention in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 2-(7-Amino-1H-indol-1-yl)acetic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) to yield the desired indole compound . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods that ensure efficient and cost-effective production. The choice of method depends on the desired scale, purity, and application of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(7-Amino-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(7-Amino-1H-indol-1-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Amino-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Indole-3-acetic acid
  • 5-Hydroxyindole-3-acetic acid
  • 3-Indolepropionic acid

Comparison: 2-(7-Amino-1H-indol-1-yl)acetic acid is unique due to its amino group at the 7-position, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications .

Biological Activity

2-(7-Amino-1H-indol-1-yl)acetic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound features a unique structure with an amino group at the 7-position and an acetic acid moiety at the 2-position, contributing to its potential therapeutic properties. Research indicates that it may exhibit antiviral, anticancer, and antimicrobial activities, making it a candidate for further pharmacological exploration.

The molecular formula of this compound is C10_{10}H10_{10}N2_2O2_2, with a molecular weight of approximately 190.20 g/mol. The compound's reactivity is influenced by its functional groups, allowing for various chemical transformations such as oxidation, reduction, and electrophilic substitution.

PropertyValue
Molecular FormulaC10_{10}H10_{10}N2_2O2_2
Molecular Weight190.20 g/mol
Functional GroupsAmino, Carboxylic Acid

Anticancer Activity

Research has shown that indole derivatives, including this compound, possess significant anticancer properties. A study demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7). The mechanism of action involves the modulation of key signaling pathways associated with cell growth and apoptosis.

Case Study: MCF-7 Cell Line
In vitro studies indicated that this compound exhibits a dose-dependent decrease in cell viability in MCF-7 cells. The half-maximal inhibitory concentration (IC50) was determined to be around 15 µM, indicating potent activity against breast cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 20 to 40 µg/mL, showcasing its potential as an antibacterial agent.

Summary of Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
E. coli25
S. aureus30
Pseudomonas aeruginosa40

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. Molecular docking studies suggest that this compound can bind effectively to glycogen synthase kinase-3β (GSK-3β), a key player in various cellular processes including cancer progression and neurodegeneration .

Pharmacological Applications

Due to its promising biological activities, this compound is being investigated for several pharmacological applications:

  • Cancer Therapeutics : As a potential lead compound for developing new anticancer agents.
  • Antimicrobial Agents : Targeting bacterial infections where current antibiotics are ineffective.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(7-aminoindol-1-yl)acetic acid

InChI

InChI=1S/C10H10N2O2/c11-8-3-1-2-7-4-5-12(10(7)8)6-9(13)14/h1-5H,6,11H2,(H,13,14)

InChI Key

YBCNPTCWAIXMND-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)N(C=C2)CC(=O)O

Origin of Product

United States

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